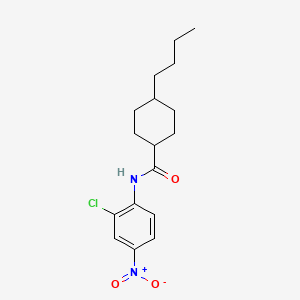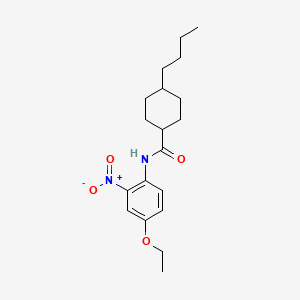![molecular formula C19H30N2O3S B4157523 4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B4157523.png)
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide
Descripción general
Descripción
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexane ring substituted with a butyl group and a carboxamide group, which is further connected to a sulfamoylphenyl ethyl moiety.
Mecanismo De Acción
Target of Action
The compound, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-butylcyclohexanecarboxamide, primarily targets Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH and fluid balance in the body.
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . It binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of hydrogen ions and bicarbonate ions .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide transport and pH regulation pathways . This can lead to changes in the acid-base balance in the body, affecting various physiological processes.
Pharmacokinetics
The metabolism and excretion of the compound would depend on various factors, including its chemical structure and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of hydrogen and bicarbonate ions, leading to changes in the pH and fluid balance in the body . This can affect various physiological processes, including respiration and kidney function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a lower pH might enhance the compound’s ability to inhibit Carbonic Anhydrase 1 and 2 . Additionally, the compound’s stability could be affected by temperature and light exposure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexane ring: Starting with a suitable cyclohexane precursor, the butyl group is introduced via alkylation reactions.
Introduction of the carboxamide group: The carboxamide group is introduced through amidation reactions, often using carboxylic acid derivatives and amines.
Attachment of the sulfamoylphenyl ethyl moiety: This step involves the reaction of the intermediate with a sulfamoylphenyl ethyl compound, typically through nucleophilic substitution or coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar sulfamoylphenyl ethyl moiety but differs in the core structure, featuring a benzamide instead of a cyclohexane ring.
N-(4-sulfamoylphenyl)cyclohexane-1-carboxamide: Similar in structure but lacks the butyl group, which may affect its chemical properties and biological activity.
Uniqueness
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the butyl group and the cyclohexane ring may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
4-butyl-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-2-3-4-15-5-9-17(10-6-15)19(22)21-14-13-16-7-11-18(12-8-16)25(20,23)24/h7-8,11-12,15,17H,2-6,9-10,13-14H2,1H3,(H,21,22)(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTCNNSUNUDGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


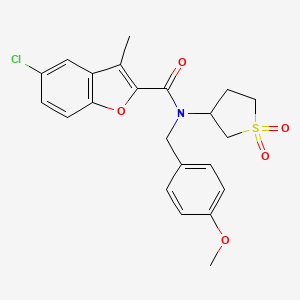

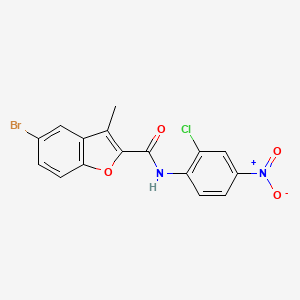
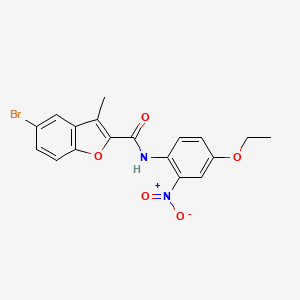

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4157480.png)
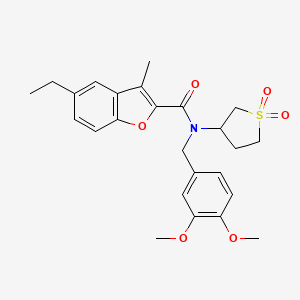

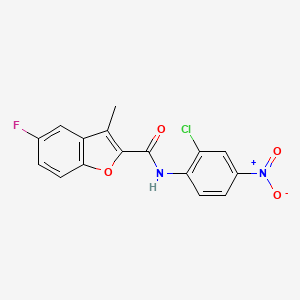
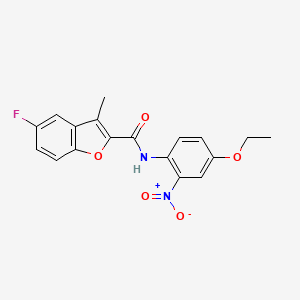
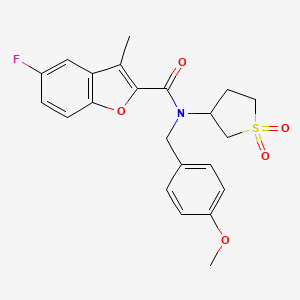
![4-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B4157520.png)
